4-Chloro-4-(2-methoxyethyl)oxane
Description
4-Chloro-4-(2-methoxyethyl)oxane is a substituted oxane derivative featuring a chlorine atom and a 2-methoxyethyl group at the 4-position of the six-membered oxygen-containing ring. Such derivatives are often explored in medicinal chemistry and materials science due to the versatility of the oxane scaffold and the functional groups’ influence on reactivity, solubility, and bioactivity .
Properties
CAS No. |
87399-40-4 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
4-chloro-4-(2-methoxyethyl)oxane |
InChI |
InChI=1S/C8H15ClO2/c1-10-5-2-8(9)3-6-11-7-4-8/h2-7H2,1H3 |
InChI Key |
IFLLTKYZFSHUHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCOCC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(2-methoxyethyl)oxane typically involves the reaction of 4-chlorobutanol with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-(2-methoxyethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-4-(2-methoxyethyl)oxane, 4-amino-4-(2-methoxyethyl)oxane, and other derivatives.
Oxidation Reactions: Products include this compound oxide and other oxidation products.
Reduction Reactions: Products include this compound alcohol and other reduced compounds.
Scientific Research Applications
4-Chloro-4-(2-methoxyethyl)oxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-4-(2-methoxyethyl)oxane involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the methoxyethyl group can undergo various chemical transformations. The compound’s reactivity is influenced by the presence of the oxane ring, which provides a stable framework for the reactions.
Comparison with Similar Compounds
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride
- Structure : The oxane ring is substituted at the 4-position with a 2-methoxyphenyl group and an amine hydrochloride moiety.
- Molecular Formula: C₁₂H₁₈ClNO₂ (vs. C₇H₁₃ClO₂ for 4-Chloro-4-(2-methoxyethyl)oxane, estimated).
- Key Differences: The methoxyphenyl group introduces aromaticity and bulkiness compared to the linear 2-methoxyethyl group in the target compound.
- Applications : Likely explored in pharmaceutical intermediates due to its polar functional groups .
4-(2-Chloroethyl)oxane
- Structure : Features a 2-chloroethyl group at the 4-position of the oxane ring.
- Molecular Formula : C₇H₁₃ClO (MW: 148.63 g/mol).
- Key Differences :
- Lacks the methoxyethyl group present in the target compound, reducing hydrophilicity.
- The shorter chloroethyl chain may decrease steric hindrance compared to the branched methoxyethyl substituent.
Boronic Acid Derivatives with Methoxyethyl Phenoxy Groups
- Examples: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid ().
- Key Differences :
Organotin (IV) (2-Methoxyethyl) Methyldithiocarbamates
- Examples : Diphenyltin (IV) and triphenyltin (IV) derivatives ().
- Key Differences: Organometallic tin centers with dithiocarbamate ligands vs. purely organic oxane structure.
Structural and Functional Analysis Table
Research Implications and Gaps
- Substituent Effects: The methoxyethyl group appears critical in enhancing hydrophilicity and bioactivity across diverse compounds, as seen in HDAC inhibitors () and cytotoxic organotin complexes (). This suggests that this compound could exhibit similar trends if tested.
- Stability Considerations : Chloro-substituted oxanes (e.g., 4-(2-Chloroethyl)oxane) may require controlled storage conditions, implying that the target compound’s stability should be empirically validated .
- Data Limitations : Direct experimental data on the target compound’s physical, chemical, or biological properties are absent in the provided evidence. Further studies are needed to confirm extrapolated comparisons.
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